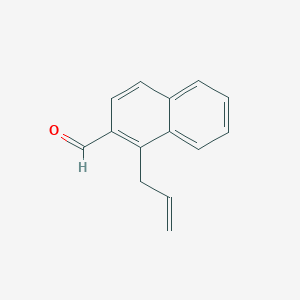
1-Prop-2-enylnaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Prop-2-enylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a prop-2-enyl group at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enylnaphthalene-2-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aqueous micellar medium . This method is advantageous due to the high yield and the low cost of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-Prop-2-enylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-Prop-2-enylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1-Prop-2-enylnaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
1-Prop-2-enylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Prop-2-enylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Similar structure but with an ethynyloxy group instead of a prop-2-enyl group.
2-(Prop-2-en-1-yloxy)naphthalene-1-carbaldehyde: Similar structure but with an allyloxy group instead of a prop-2-enyl group.
Uniqueness: 1-Prop-2-enylnaphthalene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and a prop-2-enyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
1-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H12O/c1-2-5-13-12(10-15)9-8-11-6-3-4-7-14(11)13/h2-4,6-10H,1,5H2 |
InChIキー |
VGVVLKSHJJHAFW-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=C(C=CC2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
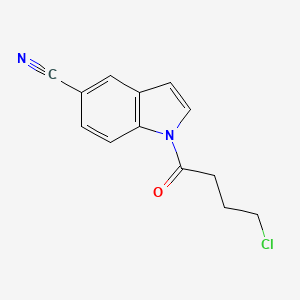
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

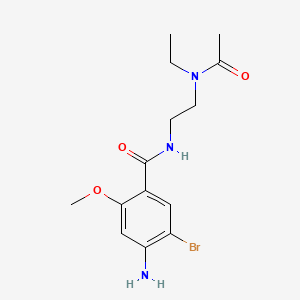
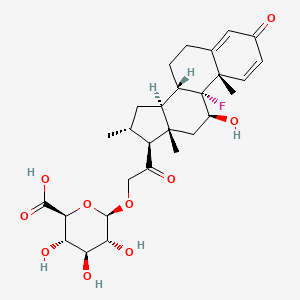
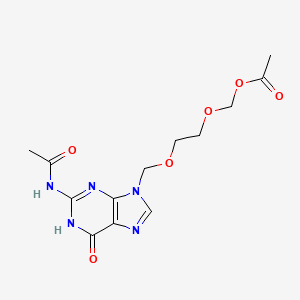
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
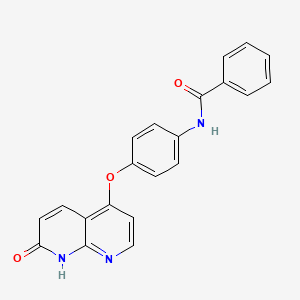
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

